An In-Depth Technical Guide to 3-Acetylthio-2-methylpropanoic Acid-d5: Structure, Synthesis, and Application
An In-Depth Technical Guide to 3-Acetylthio-2-methylpropanoic Acid-d5: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Acetylthio-2-methylpropanoic Acid-d5, a deuterated analog of a key intermediate in the synthesis of Captopril. This document will delve into its chemical structure, and its critical role in modern analytical methodologies, particularly in pharmacokinetic and metabolic studies.
Introduction: The Significance of Deuterated Analogs
In the landscape of pharmaceutical research and development, stable isotope-labeled compounds, particularly deuterated analogs, have become indispensable tools. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, offers a subtle yet powerful modification that can significantly enhance the metabolic stability of drug molecules, reduce dosing frequency, and improve safety profiles.[1] Furthermore, deuterated compounds are paramount in analytical chemistry, where they serve as ideal internal standards for quantitative bioanalysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical chemical properties to the analyte of interest, coupled with their distinct mass, allow for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
3-Acetylthio-2-methylpropanoic acid is a crucial intermediate in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and certain types of congestive heart failure.[2] The deuterated version, 3-Acetylthio-2-methylpropanoic Acid-d5, is therefore of significant interest as an internal standard for pharmacokinetic studies of Captopril and for monitoring the levels of this key synthetic intermediate.
Chemical Structure and Physicochemical Properties
A definitive understanding of the molecular structure is fundamental to the application of any chemical standard. This section details the precise structure and key physicochemical properties of 3-Acetylthio-2-methylpropanoic Acid-d5.
Structure Elucidation and SMILES Notation
The molecular formula for 3-Acetylthio-2-methylpropanoic Acid-d5 is C₆H₅D₅O₃S.[1] The five deuterium atoms are strategically placed on the acetyl methyl group and the propanoic acid backbone, which are positions less likely to undergo chemical exchange.
Chemical Structure:
Caption: Chemical structure of 3-Acetylthio-2-methylpropanoic Acid-d5.
SMILES (Simplified Molecular Input Line Entry System): CC(C(O)=O)CSC(C([2H])([2H])[2H])=O
Physicochemical Data
A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 3-Acetylthio-2-methylpropanoic acid is presented in the table below for easy comparison.
| Property | 3-Acetylthio-2-methylpropanoic Acid | 3-Acetylthio-2-methylpropanoic Acid-d5 | Reference |
| CAS Number | 33325-40-5 | 1189969-31-0 | [1][3] |
| Molecular Formula | C₆H₁₀O₃S | C₆H₅D₅O₃S | [1][3] |
| Molecular Weight | 162.21 g/mol | 167.24 g/mol | [1][3] |
| Appearance | Colorless Oil or White Solid | Not specified (typically similar to non-deuterated) | [2][4] |
| Boiling Point | 276.5 °C (estimated) | Not specified | [5] |
| pKa | ~3.4 (for the thioacid proton) | Not specified (expected to be similar to non-deuterated) | [6] |
Synthesis and Isotopic Labeling
The synthesis of 3-Acetylthio-2-methylpropanoic Acid-d5 follows the same fundamental reaction pathway as its non-deuterated counterpart, with the strategic introduction of deuterium atoms through deuterated starting materials.
Retrosynthetic Analysis
The logical disconnection for the synthesis of 3-Acetylthio-2-methylpropanoic Acid-d5 points to two key precursors: a deuterated methacrylic acid derivative and a source of the acetylthio group.
Caption: Retrosynthetic pathway for 3-Acetylthio-2-methylpropanoic Acid-d5.
Proposed Synthetic Protocol
The synthesis of 3-Acetylthio-2-methylpropanoic Acid-d5 can be achieved through the reaction of a deuterated methacrylic acid with thioacetic acid. The deuteration of methacrylic acid can be accomplished using various methods described in the patent literature, often starting from readily available deuterated precursors like acetone-d6 and methanol-d4.[7][8]
Step 1: Synthesis of Deuterated Methacrylic Acid (d5)
The synthesis of deuterated methacrylic acid can be complex and involve multiple steps. One potential route involves the use of deuterated acetone and other deuterated reagents to construct the carbon skeleton with the required isotopic labeling.
Step 2: Reaction with Thioacetic Acid
The final step involves the conjugate addition of thioacetic acid to the deuterated methacrylic acid.
Detailed Protocol:
-
A mixture of deuterated methacrylic acid (d5) and thioacetic acid is prepared in a suitable reaction vessel.
-
The mixture is heated, for example, on a steam bath, for a specified period to initiate the reaction.[9]
-
The reaction is monitored for completion using an appropriate analytical technique, such as NMR spectroscopy.[9]
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Upon completion, the reaction mixture is purified, typically by vacuum distillation, to isolate the final product, 3-Acetylthio-2-methylpropanoic Acid-d5.[9]
It is crucial to note that the specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization to achieve high yield and purity of the final deuterated product.
Application in Bioanalytical Methods
The primary application of 3-Acetylthio-2-methylpropanoic Acid-d5 is as an internal standard for the quantification of the non-deuterated compound in biological matrices. This is particularly relevant in the context of Captopril bioanalysis, where 3-Acetylthio-2-methylpropanoic acid can be present as an impurity or a metabolite.
LC-MS/MS Method for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard like 3-Acetylthio-2-methylpropanoic Acid-d5 is essential for accurate and precise results.
Workflow for Bioanalytical Sample Analysis:
Caption: General workflow for bioanalytical quantification using a deuterated internal standard.
Proposed LC-MS/MS Parameters
While specific parameters need to be optimized for the particular instrument and matrix, the following provides a starting point for the analysis of 3-Acetylthio-2-methylpropanoic acid using its deuterated internal standard.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions (Positive Ion Mode ESI):
The following table provides hypothetical but plausible MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard. These would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) |
| 3-Acetylthio-2-methylpropanoic acid | 163.0 | To be determined |
| 3-Acetylthio-2-methylpropanoic Acid-d5 | 168.0 | To be determined |
The product ions would likely result from the fragmentation of the molecule, for instance, the loss of the acetyl group or cleavage of the thioester bond.
Conclusion
3-Acetylthio-2-methylpropanoic Acid-d5 is a vital tool for researchers and scientists in the pharmaceutical industry. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the accuracy and reliability of pharmacokinetic and metabolic studies of Captopril and its related compounds. A thorough understanding of its structure, synthesis, and analytical application, as detailed in this guide, is essential for its effective implementation in drug development programs.
References
- METHOD FOR PRODUCING DEUTERATED METHYL METHACRYLATE - European Patent Office - EP 1661880 A1. (2006, May 31).
- Pharmaffiliates. (n.d.). 1189969-31-0| Chemical Name : 3-Acetylthio-2-methylpropanoic Acid-d5.
- Elzanfaly, E. S., Saad, A. S., & Abd-Elbary, A. (2017). A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma.
- EP0276675A2 - Process for the preparation of deuterated organic compounds - Google P
- LGC Standards. (n.d.). 3-Acetylthio-2-methylpropionic Acid.
- Altasciences. (n.d.). Stability Evaluation of Captopril in Human Blood by LC-MS/MS.
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- Abdel-Ghany, M. F., Abdel-Aziz, O., & Nabil, G. M. (2023). LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies.
- Bahmaei, M., Khosravi, A., & Gholamnezhad, Z. (2007). Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: application to bioequivalence study. Farmaco, 62(5), 359-364.
- Santa Cruz Biotechnology. (n.d.). 3-Acetylthio-2-methylpropanoic Acid | CAS 33325-40-5.
- ResearchGate. (n.d.). Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH 3 COSCH 3 ) from acetylene and methane thiol with or without carbon monoxide.
- Sigma-Aldrich. (n.d.). 3-Acetylthio-2-methylpropionic Acid | 33325-40-5.
- Nagai, K., et al. (2023). Fabrication of high-concentration Cu-doped deuterated targets for fast ignition experiments. Plasma Physics and Controlled Fusion, 65(7), 075008.
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- CN108069940B - Thioacetic acid compounds, compositions and uses thereof - Google P
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- CymitQuimica. (n.d.). CAS 33325-40-5: 3-(Acetylthio)-2-methylpropanoic acid.
- Nature. (n.d.).
- Anax Laboratories. (n.d.). 33325-40-5 | 3-(acetylthio)-2-methylpropanoic acid.
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- ChemBK. (n.d.). 3-(Acetylthio)-2-methylpropanoic acid.
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- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
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